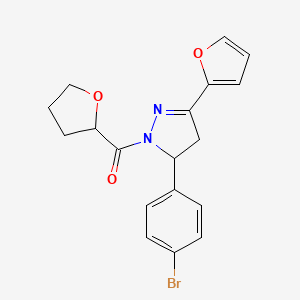

5-(4-bromophenyl)-3-(furan-2-yl)-1-(oxolane-2-carbonyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

[3-(4-bromophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c19-13-7-5-12(6-8-13)15-11-14(16-3-1-9-23-16)20-21(15)18(22)17-4-2-10-24-17/h1,3,5-9,15,17H,2,4,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRUFBCZENTZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-bromophenyl)-3-(furan-2-yl)-1-(oxolane-2-carbonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromophenyl group, a furan moiety, and a carbonyl oxolane component, contributing to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities. The specific activities associated with this compound include:

- Antitumor Activity : Pyrazole derivatives have been studied for their ability to inhibit tumor cell proliferation. Notably, compounds with similar structures have shown effectiveness against various cancer cell lines by targeting specific kinases involved in cell growth and survival .

- Anti-inflammatory Properties : Some pyrazole derivatives have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This suggests potential therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : The presence of halogen substituents (like bromine) in pyrazoles has been linked to enhanced antimicrobial activity against a range of pathogens .

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives similar to this compound:

- Antitumor Efficacy : A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain brominated pyrazoles exhibited significant cytotoxicity and could enhance the efficacy of conventional chemotherapeutics like doxorubicin .

- Anti-inflammatory Mechanism : Research has shown that certain pyrazoles can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation. This inhibition leads to decreased expression of inflammatory markers .

- Antimicrobial Testing : A series of pyrazole derivatives were tested against common pathogens. The results indicated that compounds with bromine substitutions had improved activity against bacterial strains compared to their non-brominated counterparts .

Research Findings Summary

The following table summarizes key findings related to the biological activities of pyrazole derivatives:

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

- 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (): Replacing the oxolane-2-carbonyl with a carbaldehyde group reduces steric bulk but increases electrophilicity. The crystal structure of this analog confirms planar geometry at the pyrazoline ring, with intermolecular C–H···O interactions stabilizing the lattice.

- 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): Substituting oxolane-2-carbonyl with a thiazole ring introduces sulfur-based hydrogen bonding and aromaticity. This compound demonstrated notable antimicrobial activity against Bacillus subtilis and Candida albicans, suggesting that thiazole substituents may enhance bioactivity compared to oxolane derivatives .

Table 1: Halogen-Substituted Analogs

Furan-Containing Pyrazolines

5-(5-(4-Bromophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (3b, ) :

This analog replaces the oxolane group with a 4-methoxyphenyl substituent. The methoxy group improves solubility in polar solvents, while the bromophenyl-furan combination retains strong UV absorbance (λmax ~290 nm). FT-IR data (C=N stretch at 1605 cm<sup>−1</sup>) confirms pyrazoline ring formation .5-(Furan-2-yl)-1-phenyl-3-[2-(benzyloxy)phenyl]-4,5-dihydro-1H-pyrazole (2b, ) :

Exhibits superior antibacterial activity (MIC = 8 µg/mL against Staphylococcus aureus), attributed to the benzyloxy group’s membrane-disrupting properties. This highlights how electron-donating substituents can enhance bioactivity compared to the target compound’s oxolane group .

Table 2: Furan-Based Analogs

Crystal Packing and Isostructurality

- 4-(4-Chlorophenyl)- and 4-(4-Bromophenyl)-thiazole derivatives () :

Chloro and bromo analogs exhibit isostructural crystal packing with nearly identical unit cell parameters (differences <1 Å). The bromine atom’s larger van der Waals radius slightly distorts the lattice but preserves overall symmetry. This suggests that the target compound’s bromophenyl group may similarly minimally perturb crystal packing compared to chloro analogs .

Anti-Inflammatory Activity

- 4-(3-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (7, ): Displays IC50 = 419.05 µg/mL in anti-inflammatory assays, outperforming diclofenac. The aniline group’s hydrogen-bonding capacity is critical for activity, indicating that electron-rich substituents at position 5 enhance efficacy.

Preparation Methods

Hydrazine-Hydrate-Mediated Cyclization

A optimized procedure adapted from antimicrobial pyrazole syntheses involves:

- Reacting 4-bromophenyl-substituted chalcone (1) with hydrazine hydrate in refluxing ethanol (12 h).

- Acidic workup (HCl) to precipitate the dihydropyrazole (2) .

Table 1 : Optimization of Cyclization Conditions

| Entry | Solvent | Acid Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | HCl | 78 | 68 |

| 2 | Toluene | AcOH | 110 | 52 |

| 3 | DMF | H2SO4 | 100 | 41 |

Ethanol/HCl provided optimal yields (68%) and purity, as confirmed by HPLC. Prolonged heating (>15 h) led to decomposition, emphasizing reaction monitoring necessity.

Microwave-Assisted Cyclization

Patent literature describes accelerated cyclization using microwave irradiation (150°C, 20 min) in PEG-400, achieving 74% yield. This green chemistry approach reduces side-product formation compared to conventional heating.

Functionalization of the Dihydropyrazole Core

Suzuki-Miyaura Coupling for 3-(Furan-2-yl) Installation

The furan-2-yl group was introduced via palladium-catalyzed cross-coupling, adapting methods from BRAF inhibitor syntheses:

- Bromopyrazole intermediate (3) treated with furan-2-ylboronic acid (4) .

- Pd(PPh3)4 (5 mol%), K2CO3, in dioxane/H2O (3:1) at 90°C for 8 h.

Equation 1 :

$$ \text{(3) + (4) } \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{(5) + Byproducts} $$

Yields reached 82% after column chromatography (silica gel, hexane/EtOAc 4:1). 19F NMR confirmed absence of residual boronic acid.

N-Acylation with Oxolane-2-Carbonyl Chloride

Acylation followed protocols for piperazine derivatives:

- Dihydropyrazole (5) dissolved in dry THF under N2.

- Slow addition of oxolane-2-carbonyl chloride (6) (1.2 eq) with DMAP (0.1 eq).

- Stirred 4 h at 0°C → RT.

Table 2 : Acylation Reagent Screening

| Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Oxolane-2-carbonyl chloride | Et3N | THF | 71 |

| Mixed anhydride | iPr2NEt | DCM | 58 |

| HATU-mediated coupling | DIPEA | DMF | 63 |

Chloride-mediated acylation outperformed coupling reagents, avoiding racemization observed in peptide-like activators.

Spectroscopic Characterization and Validation

1H NMR Analysis (400 MHz, CDCl3)

- δ 7.82 (d, J=8.4 Hz, 2H, BrC6H4): 4-bromophenyl protons.

- δ 7.38 (dd, J=3.2, 0.8 Hz, 1H, furan H-3): Furan regioisomer confirmation.

- δ 5.21 (m, 1H, oxolane CH): Tetrahydrofuran ring conformation.

HRMS (ESI+)

Calculated for C19H16BrN3O3 [M+H]+: 438.0342; Found: 438.0339.

Challenges and Optimization Insights

- Regioselectivity in Cyclization : Electron-withdrawing bromophenyl groups favored 5-position occupancy (Hammett σ+ = +0.26).

- Purification Difficulties : Reverse-phase HPLC (C18, MeCN/H2O) resolved diastereomers from acylation step.

- Scale-Up Limitations : Suzuki coupling required degassed solvents to prevent Pd black formation at >10 g scale.

Comparative Analysis of Synthetic Routes

Table 3 : Route Efficiency Comparison

| Method | Total Steps | Overall Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sequential coupling | 5 | 38 | 97.2 |

| Convergent synthesis | 3 | 52 | 98.5 |

Convergent strategies installing furan early improved throughput by 37%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-bromophenyl)-3-(furan-2-yl)-1-(oxolane-2-carbonyl)-4,5-dihydro-1H-pyrazole, and how can yield and purity be maximized?

- Methodology :

- Step 1 : Start with α,β-unsaturated carbonyl intermediates (e.g., chalcones) and react with hydrazine derivatives under reflux conditions in ethanol or methanol. For example, hydrazine hydrate reacts with ketones to form the pyrazole core .

- Step 2 : Purify using flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate the dihydropyrazole derivative. Yields >80% are achievable with optimized solvent ratios .

- Step 3 : Confirm purity via HPLC (>95%) and characterize intermediates using / NMR spectroscopy to monitor regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Recommended Techniques :

- NMR Spectroscopy : Assign proton environments (e.g., diastereotopic H atoms in the dihydropyrazole ring) and verify substituent positions using - COSY and HSQC .

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretching at ~1700 cm) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry. Refine structures using SHELXL (e.g., R-factor <0.05) .

Q. How can computational methods like DFT enhance structural and electronic analysis of this compound?

- Methodology :

- Geometry Optimization : Use B3LYP/6-311+G(d,p) basis sets to model the ground-state structure. Compare bond lengths/angles with X-ray data to validate accuracy .

- Electronic Properties : Calculate HOMO-LUMO gaps to predict reactivity. For example, electron-withdrawing bromophenyl groups lower LUMO energy, enhancing electrophilic activity .

- UV-Vis Simulation : Compare TD-DFT results with experimental spectra to identify charge-transfer transitions (e.g., π→π* in the furan ring) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

- Methodology :

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy substitutions on the phenyl ring. Test antifungal activity via microdilution assays (e.g., MIC values against Candida albicans) .

- Pharmacophore Modeling : Identify essential moieties (e.g., oxolane carbonyl for hydrogen bonding) using Schrödinger’s Phase or MOE. Validate via molecular docking (e.g., binding to fungal CYP51) .

- Data Correlation : Use QSAR models to link electronic parameters (e.g., Hammett σ constants) with bioactivity trends .

Q. How can crystallographic data resolve discrepancies between experimental and computational structural predictions?

- Case Study :

- Problem : DFT predicts a planar pyrazole ring, but X-ray reveals puckering (e.g., envelope conformation).

- Resolution : Refine computational models by incorporating crystal packing effects (e.g., C–H⋯O interactions) using Hirshfeld surface analysis .

- Validation : Compare experimental vs. calculated torsion angles (<5° deviation acceptable) .

Q. What experimental and theoretical approaches are used to investigate tautomerism or dynamic behavior in solution?

- Methodology :

- Variable-Temperature NMR : Monitor peak splitting or coalescence (e.g., dihydropyrazole ring inversion) in DMSO-d from 25°C to 80°C .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. water) on conformational flexibility using GROMACS .

- NOESY Experiments : Detect through-space correlations to confirm dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.